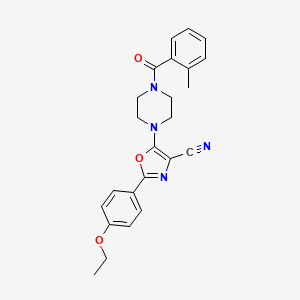![molecular formula C16H18N2O B2453054 4-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-N-methylbenzamide CAS No. 1436169-10-6](/img/structure/B2453054.png)
4-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a method for the synthesis of (prop-2-ynyloxy) benzene and its derivatives has been developed . This method involves reacting differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%) .
Chemical Reactions Analysis
The reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones has been developed, affording various epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles in moderate to excellent yields . Prop-2-ynylsulfonium salts act as C2 synthons in the reactions providing a promising epoxide-fused skeleton in a single operation with readily accessible starting materials .
Aplicaciones Científicas De Investigación
Solubility and Thermodynamic Behavior
Research on compounds like 4-aminobenzamide, which share a structural resemblance with 4-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-N-methylbenzamide, has focused on understanding their solubility in different solvents and the thermodynamic properties associated with their dissolution. For instance, the solubility of 4-aminobenzamide in various solvents has been measured, and models like the Modified Apelblat, Nonrandom Two-Liquid, and Wilson models have been applied to correlate temperature and solubility. These studies provide insights into the dissolution behavior of such compounds, which is crucial for their application in pharmaceutical formulations and chemical reactions (Ouyang et al., 2019).
Photocatalytic Degradation
The photocatalytic degradation of structurally similar compounds has been explored as a means of environmental remediation. For example, the photodecomposition of propyzamide, a compound related to benzamides, has been studied using titanium dioxide-loaded adsorbent supports. These studies highlight the potential of benzamide derivatives in environmental applications, particularly in the degradation of harmful organic compounds in water (Torimoto et al., 1996).
Anticonvulsant Activity
Benzamide derivatives have been investigated for their anticonvulsant properties. Research has shown that certain 4-aminobenzamides exhibit significant anticonvulsant effects, highlighting their potential use in the development of new antiepileptic drugs. This area of research is critical for expanding the treatment options available for epilepsy and related seizure disorders (Clark et al., 1984).
Synthesis and Characterization of Polymers
Benzamide derivatives have also been utilized in the synthesis and characterization of novel polymers. Studies have focused on synthesizing new diamines and polymerizing them with various anhydrides to produce polyimides with unique properties. These polymers have applications in the fields of materials science and engineering, offering possibilities for creating new materials with specific mechanical and thermal properties (Butt et al., 2005).
Propiedades
IUPAC Name |
4-[[but-2-ynyl(prop-2-ynyl)amino]methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-4-6-12-18(11-5-2)13-14-7-9-15(10-8-14)16(19)17-3/h2,7-10H,11-13H2,1,3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKDWEQYAKDQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)CC1=CC=C(C=C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-N-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,2-Dimethylpropyl-[(2-methyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2452973.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2452974.png)
![1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2452975.png)
![N-(4-acetylphenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2452976.png)
![methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2452977.png)



![(3,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2452988.png)
![2-[[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2452989.png)

![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2452992.png)
